N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the formation of the thiazolidine ring followed by the attachment of the benzamide moiety. Common synthetic approaches include multicomponent reactions, click reactions, and the use of nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods
Industrial production methods for this compound often leverage green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as solvent-free reactions and the use of recyclable catalysts are employed to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to enhance the compound’s pharmacological properties by interacting with enzymes and receptors involved in various biological processes. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
- 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidine derivatives and contributes to its specific applications and effects .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(22)20-14-5-7-15(8-6-14)21-9-4-10-28(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKFAWTEKUJQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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